2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide
Description
This compound belongs to the [1,2,4]triazolo[1,5-c]quinazoline class, characterized by a fused triazole-quinazoline core. The structure includes 8,9-dimethoxy and 2-methyl substituents on the quinazoline ring, a thioacetamide linker, and an m-tolyl (3-methylphenyl) group at the terminal acetamide position . These modifications are critical for its biochemical interactions, particularly in targeting adenosine receptors or enzymes like acetolactate synthase (ALS), depending on the substituent pattern .
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-12-6-5-7-14(8-12)23-19(27)11-30-21-24-16-10-18(29-4)17(28-3)9-15(16)20-22-13(2)25-26(20)21/h5-10H,11H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCJCXVKUMDTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide is a novel synthetic derivative belonging to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity based on recent research findings.
- Molecular Formula : C21H21N5O3S
- Molecular Weight : 423.5 g/mol
- CAS Number : 902432-96-6
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within the body. It is hypothesized that the compound may exert its effects by:
- Inhibiting Kinase Activity : Similar compounds have shown the ability to inhibit kinases involved in cellular signaling pathways that regulate cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Modulating Angiogenesis : The quinazoline scaffold is known for its anti-angiogenic properties, which may help in inhibiting the formation of new blood vessels that support tumor growth .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives:
- Cell Line Studies : In vitro evaluations demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and H446 (small cell lung cancer). The compound showed an IC50 value comparable to established anticancer agents like vandetanib .
- Animal Models : In xenograft models, oral administration of the compound resulted in tumor growth inhibition (TGI) values around 63.93%, indicating promising efficacy in vivo .
Anticonvulsant Activity
Research into related triazole compounds has also revealed potential anticonvulsant properties:
- Studies have shown that certain triazole derivatives exhibit anticonvulsant activity in animal models, suggesting a possible therapeutic role for this compound in epilepsy treatment .
Comparative Biological Activity Table
Case Study 1: In Vitro Efficacy
A study evaluated the effects of the compound on A549 cells under normoxic and hypoxic conditions. Results indicated that the compound significantly downregulated VEGF expression and enhanced cytotoxicity in hypoxic environments compared to normoxic conditions.
Case Study 2: In Vivo Efficacy
In a murine model of lung cancer, administration of the compound led to a significant reduction in tumor size after two weeks of treatment, reinforcing its potential as an effective anticancer agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and their pharmacological implications:
Key Findings:
Substituent-Driven Selectivity :
- The 8,9-dimethoxy motif is conserved across all analogs, suggesting its role in stabilizing receptor-ligand interactions via hydrogen bonding or π-stacking .
- C2 Substituents :
- Nitro () or phenyl () groups at C2 may shift activity toward ALS inhibition or alter pharmacokinetics (e.g., nitro enhances lipophilicity but reduces oral bioavailability).
- N-Linked Aryl Groups :
- The m-tolyl group in the target compound balances hydrophobicity and steric effects, contrasting with the polar 2-ethoxyphenyl () or electron-withdrawing 3-chloro-4-methoxyphenyl ().
Analogs with nitro or chlorine substituents (e.g., ) may exhibit herbicidal or antimicrobial activity due to increased electrophilicity .
Pharmacological and Biochemical Implications
- Adenosine Receptor Targeting: The triazoloquinazoline scaffold is shared with MRE 3008F20, a high-affinity A₃ antagonist. Methyl and methoxy groups in the target compound may optimize binding entropy/enthalpy trade-offs, as seen in thermodynamic studies of related antagonists .
- Enzyme Inhibition : Derivatives with electron-deficient aryl groups (e.g., nitro in ) align with ALS-inhibiting herbicides like pyrazolosulfuron, indicating substituent-dependent functional versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
